molecular formula C5H10O3 B1219337 Oxetane-3,3-diyldimethanol CAS No. 2754-18-9

Oxetane-3,3-diyldimethanol

Cat. No.: B1219337
CAS No.: 2754-18-9
M. Wt: 118.13 g/mol
InChI Key: QSGREIXRTDCBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxetane-3,3-diyldimethanol, also known as this compound, is a useful research compound. Its molecular formula is C5H10O3 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Bioisostere for Geminal Dimethyl and Carbonyl Groups

Oxetane rings, including Oxetane-3,3-diyldimethanol, are valuable in drug discovery as bioisosteres for both the geminal dimethyl group and the carbonyl group. They offer a convenient approach for accessing structurally diverse aminooxetanes, which are important in medicinal chemistry (Hamzik & Brubaker, 2010).

2. Polar and Low Molecular Weight Motifs

Oxetanes are recognized for their role as polar and low molecular weight motifs. They have been applied as replacements for various groups like methylene, methyl, and carbonyl, often leading to improved chemical properties of target molecules in drug discovery. This includes the investigation of the properties of 3,3-diaryloxetanes as potential benzophenone replacements (Dubois et al., 2021).

3. Modification of Physicochemical and Metabolic Properties

The incorporation of an oxetane ring can induce significant changes in aqueous solubility, lipophilicity, metabolic stability, and conformational preference, depending on its structural context. This includes increases in aqueous solubility and reductions in metabolic degradation rates (Wuitschik et al., 2010).

4. Synthesis of Diversely Functionalised Oxetanes

Diversely functionalized oxetane derivatives, such as those with ester, amide, nitrile, aryl, sulfone, and phosphonate substituents, are synthesized as fragments or building blocks in drug discovery. These novel functional groups expand the chemical space for oxetane utilization (Davis et al., 2015).

5. Polymer Synthesis and Natural Products

Oxetane is widely used in polymer synthesis, delivering polyether glycols with C(3)-pendant substituents upon polymerization. It's also found in various natural products of pharmaceutical importance, like the anti-cancer drug Taxol. In pharmaceuticals, C(3)-substituted oxetanes are particularly useful for being achiral and not introducing new stereocenters (Bellinghiere et al., 2015).

6. Oxetanes in Protein Modification

Oxetanes have been used in the chemoselective alkylation of cysteine in proteins. This method, with its broad substrate scope, enables the incorporation of oxetanes into proteins used as apoptotic markers, in drug formulation, and therapeutic antibodies, thus identifying novel drug candidates (Boutureira et al., 2017).

Mechanism of Action

Target of Action

Oxetane-3,3-diyldimethanol is a chemical compound that primarily targets the formation of oxetane rings . The oxetane ring is a four-membered cyclic ether that has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The formation of the oxetane ring from an epoxide requires activation energy, therefore, moderate heating is required . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was modeled and shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .

Biochemical Pathways

The affected biochemical pathway involves the formation of the oxetane ring from an epoxide followed by ring opening . This process is sensitive to epoxide substitution. Experimental findings were consistent with computational results, whereby enantioenriched chiral oxetanes were accessed from enantioenriched epoxides with full retention of enantiomeric purity .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of oxetane rings . These rings have unique chemical and physical properties, making them of increasing importance in drug design . They possess structural rigidity, low lipophilicity, high H-bonding acceptor ability, and have been observed to possess enhanced metabolic stability compared with other related oxygen heterocycles .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemical compounds . For example, the formation of the oxetane ring from an epoxide requires activation energy, indicating that temperature can influence the compound’s action . Additionally, the process is sensitive to epoxide substitution, suggesting that the presence of other chemical compounds can also affect the action of this compound .

Safety and Hazards

The safety data sheet for Oxetane-3-methanol, a related compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The exact safety and hazards for Oxetane-3,3-diyldimethanol were not found in the search results.

Biochemical Analysis

Biochemical Properties

Oxetane-3,3-diyldimethanol plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The hydroxymethyl groups of this compound can form hydrogen bonds with amino acid residues in the active sites of these enzymes, potentially altering their catalytic activity .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. This modulation can lead to changes in the phosphorylation status of target proteins, thereby affecting gene expression and cellular responses . Additionally, this compound has been reported to impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These binding interactions can result in enzyme inhibition or activation, depending on the nature of the target enzyme. For instance, this compound has been shown to inhibit certain proteases by binding to their active sites and preventing substrate access . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time . For example, prolonged exposure to the compound can lead to cumulative changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at certain dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in biochemical reactions, potentially influencing metabolic flux and metabolite levels . Additionally, this compound can affect the activity of key metabolic enzymes, such as dehydrogenases and transferases, thereby altering the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms, involving transporters such as solute carrier proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by factors such as tissue permeability and blood flow .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration . Additionally, the compound can be targeted to the nucleus, where it can affect gene expression by interacting with nuclear proteins .

Properties

IUPAC Name

[3-(hydroxymethyl)oxetan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-1-5(2-7)3-8-4-5/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGREIXRTDCBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336129
Record name oxetane-3,3-diyldimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2754-18-9
Record name 3,3-Oxetanedimethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002754189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name oxetane-3,3-diyldimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxetane-3,3-diyldimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3-OXETANEDIMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G52Q07446Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxetane-3,3-diyldimethanol
Reactant of Route 2
Reactant of Route 2
Oxetane-3,3-diyldimethanol
Reactant of Route 3
Oxetane-3,3-diyldimethanol
Reactant of Route 4
Oxetane-3,3-diyldimethanol
Reactant of Route 5
Oxetane-3,3-diyldimethanol
Reactant of Route 6
Reactant of Route 6
Oxetane-3,3-diyldimethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.